molecular formula C25H25NO4 B11384086 N-(2-Phenylethyl)-2-{2,3,4,9-tetramethyl-7-oxo-7H-furo[2,3-F]chromen-8-YL}acetamide

N-(2-Phenylethyl)-2-{2,3,4,9-tetramethyl-7-oxo-7H-furo[2,3-F]chromen-8-YL}acetamide

Cat. No.: B11384086
M. Wt: 403.5 g/mol
InChI Key: ITGXVWNPKSFXCQ-UHFFFAOYSA-N
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Description

N-(2-Phenylethyl)-2-{2,3,4,9-tetramethyl-7-oxo-7H-furo[2,3-F]chromen-8-YL}acetamide is a complex organic compound characterized by its unique structure, which includes a phenylethyl group and a furochromen moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Phenylethyl)-2-{2,3,4,9-tetramethyl-7-oxo-7H-furo[2,3-F]chromen-8-YL}acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the furochromen core, which can be synthesized via a Knoevenagel condensation reaction involving 7-hydroxycoumarin and an appropriate aldehyde in the presence of a base like piperidine . The resulting intermediate is then subjected to further functionalization to introduce the tetramethyl groups and the acetamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

N-(2-Phenylethyl)-2-{2,3,4,9-tetramethyl-7-oxo-7H-furo[2,3-F]chromen-8-YL}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halides or amines.

Scientific Research Applications

Chemistry

In chemistry, N-(2-Phenylethyl)-2-{2,3,4,9-tetramethyl-7-oxo-7H-furo[2,3-F]chromen-8-YL}acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Its interactions with various biological targets can provide insights into its mechanism of action and potential therapeutic applications.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their pharmacological properties. The presence of the furochromen moiety suggests potential activity against certain diseases, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism by which N-(2-Phenylethyl)-2-{2,3,4,9-tetramethyl-7-oxo-7H-furo[2,3-F]chromen-8-YL}acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to fit into binding sites on these targets, potentially inhibiting or activating their function.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Phenylethyl)acetamide: This simpler compound lacks the furochromen moiety but shares the phenylethylacetamide structure.

    7-Hydroxycoumarin Derivatives: These compounds share the coumarin core and are known for their biological activities.

    Tetramethylfurochromen Derivatives: These compounds have similar structural features and may exhibit comparable properties.

Uniqueness

N-(2-Phenylethyl)-2-{2,3,4,9-tetramethyl-7-oxo-7H-furo[2,3-F]chromen-8-YL}acetamide is unique due to the combination of its phenylethyl and furochromen moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C25H25NO4

Molecular Weight

403.5 g/mol

IUPAC Name

N-(2-phenylethyl)-2-(2,3,4,9-tetramethyl-7-oxofuro[2,3-f]chromen-8-yl)acetamide

InChI

InChI=1S/C25H25NO4/c1-14-12-20-23(24-22(14)15(2)17(4)29-24)16(3)19(25(28)30-20)13-21(27)26-11-10-18-8-6-5-7-9-18/h5-9,12H,10-11,13H2,1-4H3,(H,26,27)

InChI Key

ITGXVWNPKSFXCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)CC(=O)NCCC3=CC=CC=C3)C)C4=C1C(=C(O4)C)C

Origin of Product

United States

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